molecular formula C14H14ClNO3 B2930044 2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide CAS No. 1396677-93-2

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Cat. No.: B2930044
CAS No.: 1396677-93-2
M. Wt: 279.72
InChI Key: PAMDVZHMQHWQOZ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and a 2-(furan-2-yl)-2-hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 2-(furan-2-yl)-2-hydroxypropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 4-chloro-N-(2-furan-2-yl-1-(2-methoxy-ethylcarbamoyl)-vinyl)-benzamide
  • 4-chloro-N-(2-furan-2-yl-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide

Uniqueness

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-14(18,12-7-4-8-19-12)9-16-13(17)10-5-2-3-6-11(10)15/h2-8,18H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMDVZHMQHWQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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